molecular formula C14H14N2O2 B11872572 (S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid

(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid

Cat. No.: B11872572
M. Wt: 242.27 g/mol
InChI Key: MPSZJJJAVKHQAP-LBPRGKRZSA-N
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Description

(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid is a chiral amino acid derivative that features a phenylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-phenylpyridine and a suitable amino acid precursor.

    Coupling Reaction: The phenylpyridine moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the desired (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale coupling reactions followed by efficient chiral resolution techniques. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The phenylpyridine moiety can be reduced to form dihydropyridine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include oximes, nitriles, dihydropyridine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the structure-activity relationships of amino acid derivatives.

    Industrial Applications: The compound is utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The phenylpyridine moiety can interact with various receptors or enzymes, modulating their activity. The amino acid backbone allows for incorporation into peptides or proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid: The enantiomer of the compound, which may have different biological activities.

    2-amino-3-(6-phenylpyridin-3-yl)propanoic acid: The racemic mixture containing both (S)- and ®-enantiomers.

    Phenylalanine derivatives: Compounds with similar amino acid backbones but different aromatic substituents.

Uniqueness

(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the phenylpyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(2S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C14H14N2O2/c15-12(14(17)18)8-10-6-7-13(16-9-10)11-4-2-1-3-5-11/h1-7,9,12H,8,15H2,(H,17,18)/t12-/m0/s1

InChI Key

MPSZJJJAVKHQAP-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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